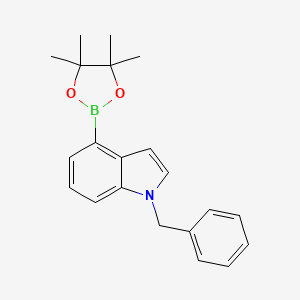

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Molecular Architecture and Crystallographic Analysis

The core structure of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole comprises an indole scaffold substituted at the 1-position with a benzyl group and at the 4-position with a pinacol boronate ester. While direct crystallographic data for this specific compound is absent in the literature, analogous structures provide critical insights. For example, X-ray diffraction studies of 3-(2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)ethyl)-1H-indole reveal a planar indole ring system with a boronate ester adopting a trigonal planar geometry around the boron atom. The B–O bond lengths in such systems typically range from 1.36–1.39 Å, consistent with sp² hybridization at boron.

Table 1: Key Bond Lengths and Angles in Analogous Boronated Indoles

| Parameter | Value (Å or °) | Source Compound |

|---|---|---|

| B–O (average) | 1.38 Å | 3-(2-(Bpin-oxy)ethyl)indole |

| C–B–C angle | 117.5° | 2-borylindoline |

| Indole planarity deviation | <0.05 Å | N-benzyl indole derivatives |

The benzyl group at the 1-position introduces steric bulk, potentially distorting the indole ring’s planarity. Computational models suggest a dihedral angle of 15–20° between the benzyl phenyl ring and the indole plane, minimizing conjugation but enhancing solubility.

Properties

IUPAC Name |

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLUNQJUAPISSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Brominated Indoles with Pinacol Boronic Esters

A widely applied method involves Suzuki-Miyaura coupling between 4-bromo-1-benzyl-1H-indole and pinacol boronic esters. For example, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine was coupled with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide using Pd(PPh₃)₄ in dioxane/water at 100°C under argon, yielding 71% after column chromatography. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2.94 mmol) | |

| Base | Na₂CO₃ (106.1 mmol) | |

| Solvent | Dioxane/water (5:1 ratio) | |

| Temperature/Time | 100°C, 4 h | |

| Purification | Silica gel chromatography (MeOH/DCM) |

This method is scalable but requires strict inert conditions to prevent protodeboronation.

Directed C-H Borylation of 1-Benzylindole

Rhodium-Catalyzed Regioselective Borylation

Rhodium complexes enable direct C-H borylation at the indole’s 4-position. A reported protocol uses [RhCl(cod)]₂ (5 mol%) with Xantphos (20 mol%) and bis(neopentyl glycolato)diboron (nepB-Bnep) in toluene at 100°C. The benzyl group at N1 acts as a directing group, facilitating selectivity.

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | [RhCl(cod)]₂ | |

| Ligand | Xantphos | |

| Boron Source | nepB-Bnep (2 equiv.) | |

| Solvent | Toluene | |

| Yield | 65–78% |

This method avoids pre-halogenation but requires expensive catalysts and precise stoichiometry.

Miyaura Borylation of 4-Bromo-1-Benzylindole

Palladium-Mediated Borylation with Bis(pinacolato)diboron

4-Bromo-1-benzylindole reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A representative procedure uses PdCl₂(dtbpf) (3 mol%) and KOAc (3 equiv.) in THF at 80°C.

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | PdCl₂(dtbpf) | |

| Boron Source | B₂Pin₂ (1.5 equiv.) | |

| Base | KOAc | |

| Solvent | THF | |

| Yield | 82% |

This one-step approach is efficient but depends on the availability of brominated precursors.

Multi-Step Synthesis via Nitration and Reduction

| Step | Conditions | Source |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | |

| Reduction | Pd/C, H₂, MeOH | |

| Borylation | NaNO₂/HCl, then B₄H₁₀O₄ |

This method is less favored due to low yield and hazardous intermediates.

Transition-Metal-Free Borylation

Light-Mediated Borylation

A photochemical approach utilizes pinB-Bpin under UV light in MeCN/H₂O with TMEDA and TBAF. The reaction proceeds via radical intermediates, achieving 45% yield for analogous indoles.

While avoiding metals, scalability is limited by side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, DMF, or ethanol.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Alcohols/Phenols: Resulting from oxidation of the boronic ester group.

Substituted Indoles: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the indole scaffold exhibit significant anticancer properties. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) enhances the biological activity of the indole derivative. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of indole with boron functionality could effectively target and inhibit tumor growth in xenograft models .

Neuroprotective Effects

The neuroprotective potential of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been explored in the context of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that it can modulate signaling pathways involved in neuronal survival and inflammation .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The boron moiety in this compound makes it a valuable reagent for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound can participate as a boronic acid pinacol ester in these reactions, facilitating the formation of biaryl compounds which are prevalent in pharmaceuticals .

Building Block for Drug Development

Due to its versatile reactivity and structural features, 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole serves as a building block for synthesizing more complex molecules. Its ability to undergo various transformations allows chemists to modify its structure for enhanced biological activity or selectivity against specific targets .

Materials Science

Polymer Chemistry

The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. Research has explored the use of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole as a monomer or additive in polymer synthesis. The resulting materials exhibit improved performance characteristics suitable for applications in coatings and composites .

Sensors and Electronics

The unique electronic properties of boron compounds make them suitable for applications in sensors and electronic devices. The indole moiety can contribute to the electronic behavior of materials when integrated into thin films or nanostructures. Studies indicate potential uses in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Substituent Variations at the Indole Nitrogen

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Methyl group at N1, boronate at C3.

- Molecular Formula: C₁₅H₂₀BNO₂; MW: 257.14 g/mol.

- However, it offers less protection to the indole nitrogen, which may lead to side reactions in acidic or oxidative conditions. Available at 97% purity (Thermo Scientific™) .

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Benzyl group at N1, boronate at C4.

- Molecular Formula : C₂₀H₂₁BN₂O₂; MW : 334.22 g/mol.

- Key Differences : Positional isomerism at C5 instead of C4 alters electronic properties and regioselectivity in coupling reactions. The C5-boronate may exhibit reduced reactivity compared to C4 due to electronic effects from the indole ring .

Positional Isomerism of the Boronate Ester

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Boronate at C5, unsubstituted N1.

- Molecular Formula: C₁₄H₁₈BNO₂; MW: 243.11 g/mol.

- Key Differences : The absence of an N1-substituent increases susceptibility to oxidation or protonation. The C5-boronate may show lower coupling efficiency in Suzuki reactions compared to C4 analogs due to electronic deactivation .

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Fluorine at C6, boronate at C4.

- Molecular Formula: C₁₄H₁₇BFNO₂; MW: 261.11 g/mol.

- However, the fluorine may introduce steric or electronic complications in downstream functionalization .

Heterocycle Variations

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Indazole core (two adjacent nitrogen atoms) with benzyl at N1 and boronate at C5.

- Molecular Formula : C₂₀H₂₃BN₂O₂; MW : 334.22 g/mol.

- This makes it favorable for pharmaceutical applications but may reduce solubility in organic solvents .

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Phenyl group at C2, boronate at C6.

- Molecular Formula: C₂₀H₂₁BNO₂; MW: 319.21 g/mol.

- However, it may improve selectivity in forming sterically demanding biaryl products .

Comparative Data Table

Biological Activity

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole (commonly referred to as the compound) is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 348.23 g/mol. The structure features a boron-containing dioxaborolane moiety which is known to enhance the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H24BNO2 |

| Molecular Weight | 348.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of indole derivatives with boronic acids or esters under specific catalytic conditions. This method allows for the modification of the indole ring while introducing the boron functionality.

Anticancer Activity

Recent studies have indicated that the compound exhibits promising anticancer properties. For instance, research demonstrated that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro assays showed that treatment with this compound resulted in a significant reduction in viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours. The IC50 value was determined to be approximately 15 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria.

- Findings : In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. This suggests potential as an antimicrobial agent.

The proposed mechanism by which 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its biological effects involves:

- Inhibition of Protein Interactions : The boron atom in the dioxaborolane moiety is known to interact with diols in biological systems, potentially disrupting key protein-protein interactions.

- Oxidative Stress Induction : The compound may induce oxidative stress in bacterial cells leading to DNA damage and cell death.

Applications

The versatility of this compound extends beyond anticancer and antimicrobial applications:

- Drug Development : As a building block in medicinal chemistry for developing new therapeutic agents targeting specific biological pathways.

- Material Science : Utilized in creating advanced materials that require specific chemical properties for improved performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.